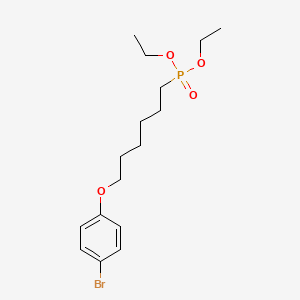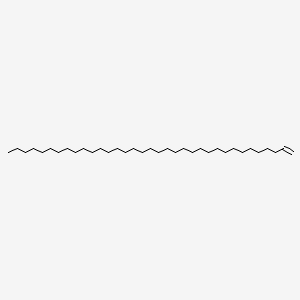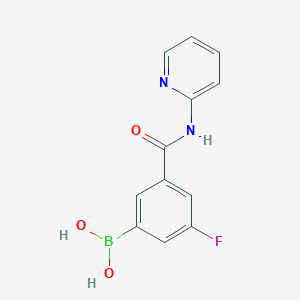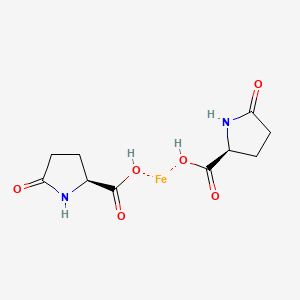
Pyridine, 3-(2,2-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(2,2-dimethylpropyl)-: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. Pyridine, 3-(2,2-dimethylpropyl)-, specifically, has a bulky alkyl group at the 3-position, which can influence its reactivity and interactions with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Pyridine: One common method to prepare Pyridine, 3-(2,2-dimethylpropyl)- involves the alkylation of pyridine with 2,2-dimethylpropyl halides under basic conditions.
Cycloaddition Reactions: Another method involves cycloaddition reactions where pyridine derivatives are formed through the reaction of nitriles with dienes in the presence of a catalyst like nickel or palladium.
Industrial Production Methods: Industrial production of Pyridine, 3-(2,2-dimethylpropyl)- often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridine, 3-(2,2-dimethylpropyl)- can undergo oxidation reactions to form pyridine N-oxides.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the substituents present.
Common Reagents and Conditions:
Oxidizing Agents: Peracids for oxidation reactions.
Reducing Agents: Hydrogen gas with a metal catalyst for reduction reactions.
Alkylating Agents: Alkyl halides for substitution reactions.
Major Products:
Pyridine N-oxides: Formed from oxidation reactions.
Dihydropyridines and Piperidines: Formed from reduction reactions.
Alkylated Pyridines: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 3-(2,2-dimethylpropyl)- is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Pyridine derivatives, including Pyridine, 3-(2,2-dimethylpropyl)-, are investigated for their biological activities. They have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, Pyridine, 3-(2,2-dimethylpropyl)- is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(2,2-dimethylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky 2,2-dimethylpropyl group can influence the binding affinity and selectivity of the compound towards its targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Pyridine: The parent compound, which lacks the bulky alkyl group.
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: A derivative with additional pyrazolyl groups, used for complexation with metal ions.
Uniqueness: Pyridine, 3-(2,2-dimethylpropyl)- is unique due to the presence of the bulky 2,2-dimethylpropyl group at the 3-position. This structural feature can significantly influence its chemical reactivity, biological activity, and interactions with other molecules compared to simpler pyridine derivatives .
Propiedades
Número CAS |
90145-47-4 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)7-9-5-4-6-11-8-9/h4-6,8H,7H2,1-3H3 |
Clave InChI |
RQHPEPIGRLVQKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)











